1-(4-fluorophenyl)-N-methylethanamine
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Overview
Description
1-(4-Fluorophenyl)-N-methylethanamine is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A compound with a similar structure, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholino-carbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, has been reported to exhibit nonlinear oral pharmacokinetics in humans .
Result of Action
Related compounds have been known to exert various effects at the molecular and cellular levels .
Action Environment
It’s plausible that factors such as ph, temperature, and the presence of other molecules could influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-N-methylethanamine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as the preparation of intermediates, reduction reactions, and purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-N-methylethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Fluoroamphetamine: Shares a similar structure but differs in the position of the fluorine atom and the presence of an additional methyl group.
4-Fluoromethamphetamine: Similar in structure but with a different substitution pattern on the phenyl ring.
4-Fluorophenylpiperazine: Contains a piperazine ring instead of an ethanamine structure.
Uniqueness: 1-(4-Fluorophenyl)-N-methylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and influences its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORRIBKELCOOIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410198 |
Source
|
Record name | 1-(4-fluorophenyl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574731-02-5 |
Source
|
Record name | 1-(4-fluorophenyl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(4-fluorophenyl)ethyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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